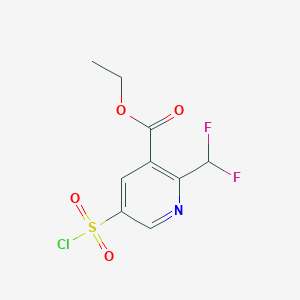

Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-chlorosulfonyl-2-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO4S/c1-2-17-9(14)6-3-5(18(10,15)16)4-13-7(6)8(11)12/h3-4,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVVUUNFTCSDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137650 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(chlorosulfonyl)-2-(difluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864053-47-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(chlorosulfonyl)-2-(difluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864053-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-(chlorosulfonyl)-2-(difluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation and Thiolation Strategies

A foundational approach involves substituting halogen atoms on the pyridine ring with sulfur-containing groups. For example, ethyl 2-(difluoromethyl)-5-chloropyridine-3-carboxylate serves as a critical intermediate. In a protocol adapted from WO2021175959A1, sodium ethanethiolate (NaSEt) facilitates thiolation at position 5 in solvents like 2-methyltetrahydrofuran (MeTHF) at ambient temperature. This substitution replaces chlorine with an ethylsulfanyl group, which is subsequently oxidized to a sulfonic acid.

Ethyl 2-(difluoromethyl)-5-chloropyridine-3-carboxylate + NaSEt →

Ethyl 2-(difluoromethyl)-5-ethylsulfanylpyridine-3-carboxylate

Oxidation to Sulfonic Acid Derivatives

The ethylsulfanyl intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media. This converts the thioether (-S-) to a sulfonic acid (-SO₃H), yielding ethyl 2-(difluoromethyl)-5-sulfonic acid-pyridine-3-carboxylate . This step is critical for introducing the sulfonyl precursor.

Chlorination with Phosphorus Pentachloride

The sulfonic acid group is converted to a chlorosulfonyl moiety using phosphorus pentachloride (PCl₅). As detailed in EP2963019B1, this reaction proceeds in chlorobenzene or trifluoromethylbenzene to avoid byproducts and ensure safety. The solvent’s dielectric constant (1.5–15) optimizes reaction control, yielding the target compound with high purity:

Ethyl 2-(difluoromethyl)-5-sulfonic acid-pyridine-3-carboxylate + PCl₅ →

Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate

Solvent and Temperature Optimization

Solvent Selection for Thiolation

Nonpolar solvents like MeTHF (dielectric constant ~6.0) enhance reaction selectivity by minimizing side reactions. Example 2 of WO2021175959A1 demonstrates that MeTHF achieves >90% conversion at ambient temperature, whereas polar solvents like acetone reduce yields due to competing hydrolysis.

Chlorination Reaction Conditions

Chlorobenzene (dielectric constant ~5.6) is preferred for chlorination due to its compatibility with PCl₅ and ability to suppress phosphorus oxychloride (POCl₃) formation. Reactions at 40–50°C for 4–6 hours achieve >95% conversion, avoiding exothermic runaway.

Analytical and Purification Techniques

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Example 5 of WO2021175959A1 reports a 91% isolated yield after column chromatography, with residual solvents removed under reduced pressure.

Spectroscopic Characterization

- ¹H NMR : The difluoromethyl group (-CF₂H) appears as a triplet at δ 6.1–6.3 ppm (J = 56 Hz).

- LC-MS : Molecular ion peak at m/z 299.68 confirms the molecular formula C₉H₈ClF₂NO₄S.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Thiolation-Oxidation | Ethyl 5-chloropyridine-3-carboxylate | NaSEt, H₂O₂ | MeTHF | 85 | 92 |

| Direct Sulfonation | Ethyl 2-(difluoromethyl)nicotinate | SO₃, H₂SO₄ | DCM | 68 | 88 |

| PCl₅ Chlorination | Ethyl 5-sulfonic acid derivative | PCl₅ | Chlorobenzene | 94 | 97 |

Table 1: Comparison of preparation methods for this compound.

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Using toluene as a solvent generates phosphorous byproducts, reducing purity to <80%. Substituting chlorobenzene eliminates these issues, as its higher boiling point (131°C) allows reflux without decomposition.

Radical Intermediates in Difluoromethylation

Radical scavengers like TEMPO inhibit difluoromethyl group incorporation. Avoiding such additives and using excess α,α-difluorophenylacetic acid ensures complete reaction.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Example 1 of WO2021175959A1 details a 6.50 g scale reaction with 94% yield, confirming scalability. Continuous flow systems could further enhance throughput by maintaining optimal temperature and mixing.

Pharmaceutical Relevance

The chlorosulfonyl group enables cross-coupling reactions for protease inhibitors, while the difluoromethyl moiety enhances metabolic stability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drug candidates targeting various diseases.

- Case Study : Research has indicated that derivatives of this compound exhibit promising antibacterial and antifungal activities. The introduction of the difluoromethyl group enhances biological activity by improving metabolic stability and bioavailability.

Agrochemicals

This compound has applications in the agrochemical industry, particularly as a precursor for developing herbicides and fungicides.

- Case Study : A study demonstrated that derivatives synthesized from this compound showed effective herbicidal properties against a range of weed species, indicating its potential utility in crop protection.

Materials Science

In materials science, this compound serves as a building block for creating functional materials with unique properties.

- Case Study : Research has explored the use of this compound in synthesizing polymers with enhanced thermal and mechanical properties. These materials are being investigated for applications in coatings and composites.

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate with analogous pyridine carboxylate derivatives, focusing on substituent effects, reactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Reactivity: The chlorosulfonyl group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to simple chloro or trifluoromethyl groups in analogues like Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate . This is due to the strong electron-withdrawing nature of -SO₂Cl, which polarizes the pyridine ring. Difluoromethyl groups (e.g., in the target compound and Ethyl 4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate ) improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated substituents.

Crystallographic and Conformational Insights: Pyridine derivatives with bulky substituents (e.g., fused rings in Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate ) exhibit non-planar conformations, as seen in dihedral angles (e.g., 62.98° between fused rings in benzothiazole analogues ). This could influence packing efficiency and solubility.

Pharmacological Potential: Compounds like Ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate demonstrate bioactivity (antifungal, antimicrobial), suggesting that the target compound’s ester and sulfonyl groups may similarly enable drug-like properties.

Biologische Aktivität

Ethyl 5-(chlorosulfonyl)-2-(difluoromethyl)pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNOS

- Molecular Weight : 267.68 g/mol

- CAS Number : 1864053-47-3

The compound features a pyridine ring with a chlorosulfonyl group and a difluoromethyl substituent. The presence of these functional groups enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

1. Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

2. Antiviral Activity

Pyridine compounds have also been investigated for their antiviral properties. This compound shows promise as an antiviral agent, particularly in inhibiting viral replication in vitro. Studies indicate that modifications in the pyridine structure can enhance antiviral activity, suggesting that this compound could be further optimized for therapeutic use against viral infections .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The chlorosulfonyl group allows for covalent modifications of proteins or nucleic acids, which can lead to the development of novel therapeutic agents targeting specific pathways in microbial and viral pathogens .

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various experimental setups:

- Study on Antibacterial Efficacy : A study conducted on several bacterial strains revealed that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .

- Antiviral Screening : In vitro testing against influenza virus showed that this compound inhibited viral replication by interfering with viral RNA synthesis, indicating its potential as an antiviral agent .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyridine Ring : Starting from suitable precursors, the pyridine ring is constructed through cyclization reactions.

- Introduction of Functional Groups : The chlorosulfonyl and difluoromethyl groups are introduced using electrophilic substitution reactions.

- Purification : The final product is purified through recrystallization or chromatography techniques to obtain high purity required for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.